molecular formula C10H21BrOSi B8072471 Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 82511-02-2

Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B8072471
CAS No.: 82511-02-2
M. Wt: 265.26 g/mol
InChI Key: YGWCNFWCDRWNJD-UHFFFAOYSA-N
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Description

Silane, (3-bromo-3-butenyl)oxydimethyl- is an organosilicon compound characterized by a tert-butyldimethylsilyl (TBDMS) group and a 3-bromo-3-butenyloxy substituent. The TBDMS group provides steric bulk, enhancing stability, while the bromoalkenyl moiety introduces reactivity for cross-coupling or substitution reactions.

Properties

IUPAC Name

3-bromobut-3-enoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h1,7-8H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWCNFWCDRWNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456300
Record name Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82511-02-2
Record name Silane, [(3-bromo-3-butenyl)oxy](1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Silane, (3-bromo-3-butenyl)oxydimethyl- typically involves the reaction of a bromobutenyl alcohol with a silane reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Silane, (3-bromo-3-butenyl)oxydimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobutenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromobutenyl group, resulting in the formation of corresponding oxides.

    Reduction Reactions: Reduction of the bromobutenyl group can lead to the formation of the corresponding butenyl derivative without the bromine atom.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, (3-bromo-3-butenyl)oxydimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, (3-bromo-3-butenyl)oxydimethyl- involves its interaction with specific molecular targets and pathways. The bromobutenyl group can participate in various chemical reactions, leading to the formation of different products. The silicon atom in the compound can also form bonds with other atoms or molecules, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares key structural and molecular features of the target compound with its analogues:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Substituents Halogen Type
Target Compound (Hypothetical) C₁₀H₂₁BrOSi ~265.27 3-bromo-3-butenyloxy, TBDMS Bromine
[(4-Bromo-2-butenyl)oxy]silane (CAS 91202-71-0) C₁₀H₂₁BrOSi 265.266 4-bromo-2-butenyloxy (E-configuration) Bromine
tert-Butyl(3-iodopropoxy)dimethylsilane C₉H₂₁IOSi 300.25 3-iodopropoxy, TBDMS Iodine
(3-Bromo-2,6-dimethoxyphenoxy)silane (CAS 865540-63-2) C₁₄H₂₃O₃SiBr 347.32 3-bromo-2,6-dimethoxyphenoxy, TBDMS Bromine
(3-Bromophenoxy)silane () C₁₂H₁₉BrOSi ~287.27 3-bromophenoxy, TBDMS Bromine

Key Observations :

  • Halogen Influence : Bromine-containing analogues (e.g., CAS 91202-71-0) are less reactive in nucleophilic substitutions compared to iodine (), but more stable .
  • Substituent Effects : Alkenyloxy groups (e.g., 3-bromo-3-butenyl) enhance reactivity in cross-coupling (e.g., Heck reactions), while aryloxy groups () offer aromatic stability for electrophilic substitutions .
  • Steric and Electronic Profiles : The TBDMS group in all compounds improves thermal stability, but alkenyl/aryl substituents modulate electronic properties (e.g., electron-withdrawing bromine vs. electron-donating methoxy in ) .

Stability and Handling

  • Thermal Stability : All TBDMS-containing compounds exhibit high thermal stability due to steric shielding.
  • Hydrolytic Sensitivity : Bromoalkenyl silanes may hydrolyze faster than aryloxy analogues under acidic conditions due to less steric protection of the Si–O bond .
  • Storage Considerations : Iodinated derivatives () require light-sensitive storage to prevent degradation, whereas brominated compounds are more stable .

Research Findings and Industrial Relevance

  • Cross-Coupling Utility : Bromoalkenyl silanes are pivotal in synthesizing complex alkenes, as demonstrated by ’s use of bromoarenes in Pd-catalyzed reactions .
  • Protecting Group Chemistry: TBDMS-protected phenols () are widely used in multi-step syntheses, such as natural product isolation .
  • Material Science Contrasts : Unlike hydrophobic silanes for concrete protection (), the target compound and analogues are specialized for synthetic organic chemistry .

Biological Activity

Silane compounds, particularly those with functional groups such as bromine and ether moieties, exhibit diverse biological activities. The compound Silane, (3-bromo-3-butenyl)oxydimethyl- (CAS No. 82511-02-2) is of particular interest due to its unique structure and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, examining relevant research findings, case studies, and data tables.

  • Molecular Formula: C10H21BrOSi
  • Molar Mass: 265.26 g/mol
  • Density: 1.087 g/cm³ (predicted)
  • Boiling Point: 234.2 °C (predicted)

Biological Activity Overview

The biological activity of silanes can be attributed to their ability to interact with biological molecules and surfaces. The presence of a bromine atom in this compound suggests potential reactivity that can influence its biological effects.

Antimicrobial Activity

Research indicates that silane compounds can possess antimicrobial properties. The bromine substituent may enhance the reactivity of the silane, allowing it to interact effectively with microbial membranes.

Case Study:
In a study examining various silanes, it was found that those with halogen substituents exhibited increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell membrane integrity, leading to cell lysis.

Cytotoxicity

Cytotoxic effects of silanes have been documented in several studies, particularly in cancer research. The compound's ability to induce apoptosis in cancer cells has been explored.

Research Findings:
A study conducted on various silane derivatives showed that those with bromine groups exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 30 µM, suggesting a dose-dependent response.

The mechanisms through which Silane, (3-bromo-3-butenyl)oxydimethyl- exerts its biological effects include:

  • Membrane Disruption: The lipophilic nature of the silane allows it to integrate into lipid membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that silanes can induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition: Silanes may act as inhibitors for certain enzymes involved in cellular metabolism.

Data Table: Biological Activity Summary

Activity TypeOrganism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusMembrane disruption
AntibacterialEscherichia coliCell lysis
CytotoxicityHeLa CellsInduced apoptosis
CytotoxicityMCF-7 CellsDose-dependent response

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